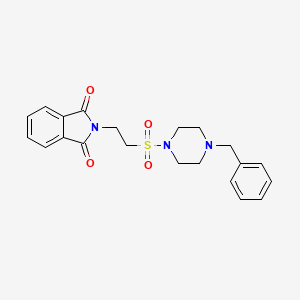

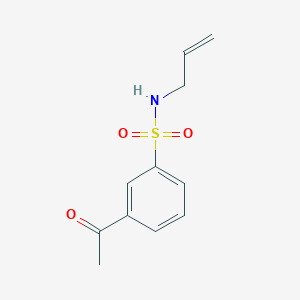

![molecular formula C18H17N3O2S B2502291 (E)-2-メチル-N-(2-(4-オキソチエノ[2,3-d]ピリミジン-3(4H)-イル)エチル)-3-フェニルアクリルアミド CAS No. 2035005-19-5](/img/structure/B2502291.png)

(E)-2-メチル-N-(2-(4-オキソチエノ[2,3-d]ピリミジン-3(4H)-イル)エチル)-3-フェニルアクリルアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

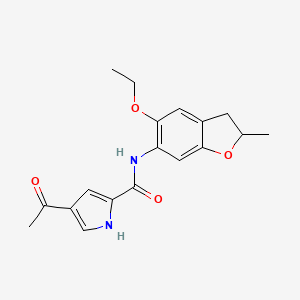

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.

BenchChem offers high-quality (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

マラリア治療薬開発

化合物の構造は、マラリア治療薬候補としての可能性を示唆しています。研究者らは、ファルシペイン-2 (FP-2)に対する阻害効果を調査してきました。これは、マラリア原虫の栄養型に必須なシステインプロテアーゼです。Zhuらの研究では、関連化合物をベースに、一連の新しい小分子FP-2阻害剤が設計および合成されました。 これらの誘導体はFP-2に対して高い阻害活性を示し、マラリア治療薬発見のための魅力的な候補となっています .

医薬品化学におけるチエノ[3,2-d]ピリミジン誘導体

チエノ[3,2-d]ピリミジンは、多様な生物活性を持つ重要な化学物質クラスです。研究者らは、3-アミノチオフェン-2-カルボン酸誘導体とギ酸またはその他の試薬を環化させるなど、さまざまな方法を用いて合成を調査してきました。 これらの誘導体は、構造的多様性と潜在的な薬理学的特性により、薬物開発において有望であることが示されています .

複素環アルデヒドと超分子化学

化合物の複素環構造は、超分子化学で応用が見られる可能性があります。複素環アルデヒドはさまざまな光学特性と反応性を示し、より複雑な化合物の汎用性の高い構成要素となっています。 研究者らは、医薬品化学や材料科学などの分野での利用を調査してきました .

合成経路と新規誘導体

研究者らは、チエノ[3,2-d]ピリミジンおよびチエノ[3,4-b]ピリジン誘導体の合成アプローチを開発してきました。例えば、3-アミノ-4-シアノ-2-チオフェンカルボキサミドは、チエノ[3,2-d]ピリミジン-7-カルボニトリルおよびチエノ[3,4-b]ピリジン-7-カルボキサミドを調製するための汎用性の高いシンソンとして使用されてきました。 これらの合成経路は、薬物発見および材料科学で潜在的な応用を持つ新規誘導体へのアクセスを提供します .

作用機序

Target of Action

The primary target of this compound is the cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites , making it an attractive target for developing anti-malarial drugs.

Mode of Action

The compound interacts with FP-2, inhibiting its activity

Biochemical Pathways

By inhibiting FP-2, the compound disrupts the parasite’s ability to digest hemoglobin, a crucial process for its survival within the host’s red blood cells . This disruption affects the parasite’s life cycle, preventing it from proliferating and causing disease.

Pharmacokinetics

The compound’s molecular weight is less than 400 , which is generally favorable for oral bioavailability.

Result of Action

The inhibition of FP-2 by the compound leads to the death of the P. falciparum parasites, thereby preventing or treating malaria . The compound has shown significant in vitro activity against P. falciparum, with IC50 values in the micromolar range .

特性

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKFGWEIOGXQQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

![3-methanesulfonyl-8-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}-8-azabicyclo[3.2.1]octane](/img/structure/B2502223.png)

![n-[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2502230.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(3-hydroxypropyl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2502231.png)